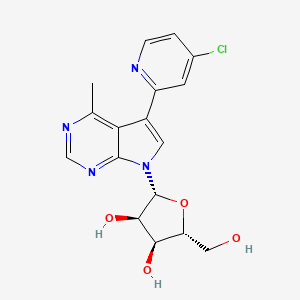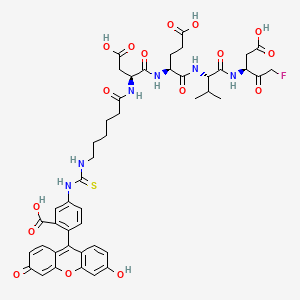
Fitc-C6-lehd-fmk
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fitc-C6-lehd-fmk is a fluorescently labeled caspase-9 inhibitor. It is used for the sensitive detection of activated caspase-9 in living cells. This compound is cell permeable, nontoxic, and irreversibly binds to activated caspase-9 in apoptotic cells. The FITC label allows for direct detection of activated caspases in apoptotic cells by fluorescence microscopy, flow cytometry, or fluorescence plate reader .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Fitc-C6-lehd-fmk involves the synthesis of a caspase-9 inhibitor conjugated with a fluorescent label. The general procedure includes the following steps:
Synthesis of the caspase-9 inhibitor: The specific inhibitor, Z-LEHD-FMK, is synthesized through a series of peptide coupling reactions.
Conjugation with FITC: The synthesized inhibitor is then conjugated with fluorescein isothiocyanate (FITC) to form this compound. .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with optimization for larger-scale production. This includes ensuring high purity and yield through careful control of reaction conditions and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
Fitc-C6-lehd-fmk primarily undergoes binding reactions with activated caspase-9. It does not typically undergo oxidation, reduction, or substitution reactions under normal biological conditions .
Common Reagents and Conditions
Reagents: The synthesis involves reagents such as peptide coupling agents, FITC, and solvents like DMSO.
Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the fluorescent label and the inhibitor
Major Products
The major product of the synthesis is this compound itself, which is used for detecting activated caspase-9 in apoptotic cells .
Applications De Recherche Scientifique
Fitc-C6-lehd-fmk is widely used in scientific research, particularly in the fields of biology and medicine. Its applications include:
Detection of Apoptosis: It is used to detect activated caspase-9 in living cells undergoing apoptosis. .
Cancer Research: This compound is used to study the effects of various treatments on cancer cells, particularly in understanding how these treatments induce apoptosis
Drug Development: It is used in drug screening assays to identify compounds that modulate caspase-9 activity
Mécanisme D'action
Fitc-C6-lehd-fmk exerts its effects by irreversibly binding to activated caspase-9 in apoptotic cells. The FITC label allows for the direct detection of this binding through fluorescence-based techniques. The binding of this compound to caspase-9 inhibits its activity, thereby preventing the progression of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-LEHD-FMK: A specific caspase-9 inhibitor without the fluorescent label.
FITC-C6-DEVD-FMK: A fluorescently labeled caspase-3 inhibitor.
Uniqueness
Fitc-C6-lehd-fmk is unique due to its combination of a specific caspase-9 inhibitor with a fluorescent label. This allows for the sensitive detection of activated caspase-9 in living cells, making it a valuable tool for apoptosis research .
Propriétés
Formule moléculaire |
C49H55FN8O14S |
|---|---|
Poids moléculaire |
1031.1 g/mol |
Nom IUPAC |
5-[[6-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(2S)-1-carboxy-4-fluoro-3-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C49H55FN8O14S/c1-25(2)16-36(46(68)56-34(13-14-42(63)64)45(67)58-37(18-27-23-51-24-53-27)47(69)57-35(21-43(65)66)38(61)22-50)55-41(62)6-4-3-5-15-52-49(73)54-26-7-10-30(33(17-26)48(70)71)44-31-11-8-28(59)19-39(31)72-40-20-29(60)9-12-32(40)44/h7-12,17,19-20,23-25,34-37,59H,3-6,13-16,18,21-22H2,1-2H3,(H,51,53)(H,55,62)(H,56,68)(H,57,69)(H,58,67)(H,63,64)(H,65,66)(H,70,71)(H2,52,54,73)/t34-,35-,36-,37-/m0/s1 |
Clé InChI |
GTQKPUFPXUBBML-BQYLNSIHSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)CCCCCNC(=S)NC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)CCCCCNC(=S)NC2=CC(=C(C=C2)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol](/img/structure/B12399264.png)









